2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chlorobenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl group may enhance its binding affinity. The chlorobenzyl sulfanyl moiety can modulate the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- 2-[(2-Fluorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- 2-[(2-Iodobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Uniqueness
2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl sulfanyl moiety, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C20H23ClN2O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2S/c1-25-18-8-6-17(7-9-18)22-10-12-23(13-11-22)20(24)15-26-14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3 |
InChI Key |
CYMPVDJGFGRDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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